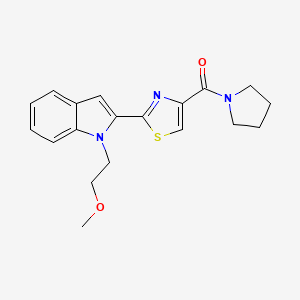

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-24-11-10-22-16-7-3-2-6-14(16)12-17(22)18-20-15(13-25-18)19(23)21-8-4-5-9-21/h2-3,6-7,12-13H,4-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEKUPTVILIEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thiazole Ring Formation: The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The indole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of Pyrrolidine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the indole and thiazole rings.

Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

Substitution: Substituted derivatives at the pyrrolidine moiety.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring indole and thiazole moieties exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Indole derivatives are often linked to neuroprotective effects and modulation of neurotransmitter systems. Preliminary studies indicate that (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone may enhance cognitive function and reduce neuroinflammation, making it a candidate for further investigation in conditions like Alzheimer's disease and schizophrenia .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of thiazole-containing compounds. The presence of the thiazole ring enhances the activity against various bacterial strains, including resistant strains. In vitro assays have demonstrated that this compound exhibits bactericidal effects, suggesting its utility as a lead compound for developing new antibiotics .

Synthesis Approaches

The synthesis of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining indole derivatives with thiazole precursors.

- Amide Formation : Utilizing pyrrolidine to form the final product through amide bond formation.

- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compounds.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of similar indole-thiazole compounds. The research demonstrated that these compounds could significantly reduce the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could mitigate cell death and preserve neuronal function, indicating their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Pyrrolidine Methanone Cores

a. (S)-(2-(2-Chloro-3-methoxybenzyl)pyrrolidin-1-yl)(2-methyl-5-(m-tolyl)thiazol-4-yl)methanone ()

- Structure : Thiazol-4-yl linked to a substituted pyrrolidine (2-chloro-3-methoxybenzyl group).

- Key Differences :

- Thiazole substituents: 2-methyl-5-(m-tolyl) vs. indol-2-yl in the target compound.

- Pyrrolidine modification: Benzyl group vs. unsubstituted pyrrolidine .

- Implications :

- The benzyl group may enhance lipophilicity and CNS penetration, while the indole in the target compound could improve solubility due to polar substituents.

- Biological activity: The compound was synthesized for orexin receptor antagonism, suggesting the target compound may also target CNS receptors .

b. 1-(2-Phenylthiazol-4-yl)ethanone Derivatives ()

- Structure : Thiazol-4-yl with acetyl and phenyl groups.

- Key Differences : Simpler structure lacking the indole and pyrrolidine moieties.

Analogues with Indole-Thiazole Hybrid Scaffolds

a. 2-{[1-(2-Methoxyethyl)-1H-Indol-4-yl]oxy}-1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]ethan-1-one ()

- Structure: Indole-4-yl linked via an ether to a benzimidazole-pyrrolidine methanone.

- Key Differences :

- Indole substitution : 4-position vs. 2-position in the target compound.

- Heterocycle : Benzimidazole vs. thiazole.

- Implications :

b. [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ()

- Structure: Indol-3-yl linked to a pyrazole-pyridine methanone.

- Key Differences : Pyrazole-pyridine core vs. thiazole-pyrrolidine.

Physicochemical and Spectroscopic Comparisons

- Synthesis : The target compound may be synthesized via coupling of a thiazole-4-carboxylic acid derivative with a substituted pyrrolidine, analogous to methods in .

Biological Activity

The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that incorporates significant pharmacophoric elements, including indole, thiazole, and pyrrolidine moieties. These structural features suggest potential biological activities that warrant investigation, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl-(pyrrolidin-1-yl)methanone. Its molecular formula is C23H24N6O2S, with a molecular weight of approximately 440.55 g/mol. The compound features multiple functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N6O2S |

| Molecular Weight | 440.55 g/mol |

| IUPAC Name | 2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl-(pyrrolidin-1-yl)methanone |

Anticancer Properties

Research indicates that compounds with indole and thiazole structures often exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. The compound's structural similarity to known anticancer agents suggests it may also possess similar activity.

A notable study demonstrated that thiazole derivatives effectively suppressed tumor growth in mouse xenograft models by interfering with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, making it a prime target for anticancer drugs.

Antimicrobial Activity

Compounds containing thiazole rings have been reported to exhibit antimicrobial activity against various pathogens. The presence of the indole moiety may enhance this effect due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes. Preliminary tests on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The pyrrolidine component suggests potential neuropharmacological effects, particularly as it may interact with neurotransmitter systems. Compounds with similar structures have been studied for their efficacy in modulating serotonin receptors, which play a critical role in mood regulation and anxiety disorders .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole-containing compounds and evaluated their anticancer activity in vitro and in vivo. The lead compound showed significant inhibition of tumor growth at low doses, indicating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various thiazole derivatives, including those similar to our compound. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Q & A

Q. What synthetic routes are available for preparing (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

Indole functionalization : Substitution at the indole C2 position using 2-methoxyethyl groups under nucleophilic conditions.

Thiazole ring formation : Cyclization of α-bromoketones with thiourea derivatives, as seen in analogous thiazole syntheses .

Methanone coupling : Reaction of the thiazole intermediate with pyrrolidine using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF .

Optimization : Key parameters include temperature control (reflux in acetic acid for 4–6 hours), stoichiometric ratios (1:1 for hydrazine derivatives), and purification via column chromatography (silica gel, DMF/EtOH 1:1) .**

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., indole C2 methoxyethyl, thiazole C4-pyrrolidinyl linkage). Expected shifts: indole protons at δ 7.2–7.8 ppm, thiazole protons at δ 8.1–8.3 ppm .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between indole and thiazole rings ~6.5–34.0°) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₀H₂₂N₄O₂S: 394.15 g/mol).

Q. What are the key physicochemical properties influencing its solubility and stability?

Answer:

| Property | Value/Method | Reference |

|---|---|---|

| LogP | ~2.8 (predicted via ChemDraw) | |

| Solubility | Poor in water; soluble in DMSO, DMF | |

| Thermal Stability | Decomposition >200°C (TGA analysis) | |

| Stability is enhanced by storing under inert gas (N₂) at –20°C to prevent hydrolysis of the pyrrolidinyl methanone group. |

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental methods validate its mechanism?

Answer:

- Target Identification : Computational docking (AutoDock Vina) suggests affinity for kinase domains (e.g., CDK2) due to the thiazole-pyrrolidine scaffold’s ATP-mimetic geometry .

- Validation :

- Enzyme Assays : IC₅₀ determination via fluorescence polarization (FP) using recombinant kinases.

- Cellular Studies : Apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) to confirm anti-proliferative activity .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

Answer:

- Yield Discrepancies : Re-evaluate reaction conditions (e.g., trace moisture degrades carbodiimide coupling agents; use molecular sieves) .

- Biological Variability :

- Dose-Response Curves : Test across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out tissue-specific effects.

- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to identify off-target effects .

Q. What computational strategies are employed to model its structure-activity relationship (SAR)?

Answer:

- QSAR Modeling : Use Gaussian09 for DFT calculations (HOMO/LUMO energies) to correlate electronic properties with kinase inhibition .

- Molecular Dynamics (MD) : Simulate binding to CDK2 (PDB: 1KE5) over 100 ns to analyze ligand-protein hydrogen bonding (e.g., pyrrolidinyl N-H…Glu81 interactions) .

- Pharmacophore Mapping : Identify critical motifs (thiazole core, indole hydrophobicity) using Schrödinger Phase.

Q. How can regioselective modifications enhance its selectivity for specific molecular targets?

Answer:

- Indole Substituents : Replace 2-methoxyethyl with bulkier groups (e.g., tert-butyl) to sterically block off-target binding .

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at C5 to enhance π-stacking with kinase active sites .

- Methanone Linker : Replace pyrrolidine with piperazine for improved solubility and reduced hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.